4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2(3H)-one
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Overview
Description
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2(3H)-one is a heterocyclic compound that features a thiazole ring substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2(3H)-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazolone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylethylamine: An analogue with similar structural features but different biological activity.
3,4-Dimethoxyphenylacetonitrile: Shares the 3,4-dimethoxyphenyl group but has a different functional group.
3,4-Dimethoxyphenylacetone: Another compound with the 3,4-dimethoxyphenyl moiety, used in different chemical contexts.
Uniqueness
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2(3H)-one is unique due to its thiazolone ring, which imparts distinct chemical reactivity and biological activity compared to other compounds with the 3,4-dimethoxyphenyl group. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
92288-69-2 |
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Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C11H11NO3S/c1-14-9-4-3-7(5-10(9)15-2)8-6-16-11(13)12-8/h3-6H,1-2H3,(H,12,13) |
InChI Key |
MUKLXQLQIBNTRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=O)N2)OC |
Origin of Product |
United States |
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